N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenoxy)acetamide: is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenoxy)acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the cyclohexyl group: This step involves the alkylation of the oxadiazole ring with cyclohexyl halides in the presence of a base.
Attachment of the acetamide moiety: This can be done by reacting the oxadiazole derivative with 2-(4-methoxyphenoxy)acetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced forms of the acetamide moiety.
Substitution: Substituted derivatives at the acetamide position.
Scientific Research Applications
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenoxy)acetamide has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as an anti-inflammatory, antimicrobial, or anticancer agent due to its bioactive oxadiazole core.
Agriculture: Possible application as a pesticide or herbicide.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenoxy)acetamide is largely dependent on its specific application:
Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Agriculture: It could disrupt essential biological processes in pests or weeds, leading to their elimination.
Materials Science: The compound’s unique electronic structure may impart desirable properties to materials.
Comparison with Similar Compounds
Similar Compounds
- N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenoxy)acetamide
- N-(5-methyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenoxy)acetamide
Uniqueness
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenoxy)acetamide is unique due to the presence of the cyclohexyl group, which can significantly influence its biological activity and physical properties compared to its phenyl or methyl analogs.
Properties
IUPAC Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-22-13-7-9-14(10-8-13)23-11-15(21)18-17-20-19-16(24-17)12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYSWDYMXUGKOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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